The compound "5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine" is a modified nucleoside that has been utilized in various scientific and medical research contexts. Nucleosides themselves are the structural subunits of nucleic acids such as DNA and RNA, and modifications to their structure can lead to significant changes in their biological activity and function. The modification of the 5' position of the pyrimidine nucleosides, as seen in the compound of interest, is a strategy that has been explored to develop new therapeutic agents, particularly antiviral drugs, and to improve diagnostic tools like radiolabeled compounds for imaging1 3.
Modified nucleosides have applications in both therapeutic and diagnostic fields. In therapeutics, they can serve as antiviral agents, as seen with the gem diether nucleosides' activity against orthopoxviruses1. In diagnostics, modified nucleosides like 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) are used as proliferation markers in positron-emission-tomography (PET) studies of tumors. The compound "5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine" has been utilized as a precursor in the radiosynthesis of [18F]FLT, which is a more stable alternative to [11C]Thymidine for PET imaging. The advantage of [18F]FLT lies in its phosphorylation by thymidine kinase-1 and subsequent intracellular accumulation without being incorporated into DNA, which makes it a valuable tool for imaging cell proliferation in vivo3.
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is a modified nucleoside derivative primarily utilized in the synthesis of oligonucleotides, which are essential in molecular biology, genetics, and biochemistry. This compound serves as a building block for the construction of short DNA or RNA sequences, facilitating applications such as gene synthesis, sequencing, and diagnostic probes. The compound is classified under modified nucleosides, specifically as a protective derivative of thymidine.
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine generally involves the protection of the thymidine nucleoside. The key steps include:
The synthesis can be scaled up for industrial production while maintaining high purity and yield through optimized reaction conditions that prevent side reactions .
The molecular formula for 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is C_{19}H_{23}N_{2}O_{5}. Its structure features a thymidine base with a dimethoxytrityl group at the 5' position and an anhydro linkage between the 2' and 3' positions. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about its molecular structure and purity .
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine participates in various chemical reactions typical of nucleoside derivatives:
These reactions are fundamental for creating modified oligonucleotides with specific sequences for research and therapeutic purposes.
The primary mechanism of action for 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine involves its incorporation into growing DNA strands during oligonucleotide synthesis.
The physical properties of 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine include:
Chemical properties include its reactivity in phosphorylation reactions and its role in forming covalent bonds during oligonucleotide synthesis .
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine has several scientific applications:
This compound plays a crucial role in advancing molecular biology techniques and therapeutic strategies by enabling precise manipulation of genetic material.
The synthesis of nucleoside analogs demands precise orthogonal protection to safeguard reactive sites during chemical transformations. For 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine, the 5ʹ-hydroxy group is protected with the acid-labile 4,4ʹ-dimethoxytrityl (DMT) group, while the 2,3ʹ-anhydro bridge remains intrinsically protected via epoxide formation [4] [6]. The DMT group is selected for its:
Table 1: Protecting Group Comparison in Nucleoside Synthesis
Protecting Group | Stability | Cleavage Conditions | Use Case |
---|---|---|---|
DMT | Moderate acid/base | 3% Dichloroacetic acid/DCM | 5ʹ-OH protection |
TBDMS | High fluoride lability | Tetrabutylammonium fluoride | 2ʹ-OH protection (RNA) |
Acetyl | Base-labile | Ammonia/methanol | Base protection (exocyclic amines) |
The orthogonal nature of DMT allows sequential deprotection in multi-step syntheses. For example, after oligonucleotide chain assembly, DMT is removed before final base/linkage deprotection, ensuring high coupling efficiency in phosphoramidite chemistry [9].
The 2,3ʹ-anhydro ring in 5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is synthesized via a Mitsunobu reaction applied to thymidine derivatives. This reaction converts the cis-diol system of thymidine into an epoxide with inversion of configuration at C2ʹ, critical for stereochemical control [4] [10]. The optimized protocol involves:
Table 2: Mitsunobu Conditions for Epoxide Formation
Parameter | Optimal Condition | Deviation Effect |
---|---|---|
Phosphine | Triphenylphosphine | Lower yield with trialkylphosphines |
Azodicarboxylate | Diisopropyl azodicarboxylate | Diethyl analog increases side products |
Solvent | Ethyl acetate | Hydrolysis in protic solvents (e.g., EtOH) |
Reaction Time | 15–30 minutes | Epoxide degradation if prolonged |
This stereospecific epoxide serves as a versatile intermediate for ring-opening reactions to introduce nucleophiles (e.g., thiols, azides) at C3ʹ with configurational retention [4].
5'-O-(4,4'-Dimethoxytrityl)-2,3'-anhydrothymidine is a strategic precursor for [¹⁸F]Fluoro-L-thymidine ([¹⁸F]FLT), a PET tracer for imaging cellular proliferation. The 2,3ʹ-anhydro ring enables regioselective nucleophilic opening with [¹⁸F]fluoride ([¹⁸F]F⁻) at C3ʹ, forming 3ʹ-deoxy-3ʹ-[¹⁸F]fluorothymidine [3] [4]. The radiochemical protocol involves:
The precursor (5–10 mg) and dried [¹⁸F]F⁻ are reacted under optimized conditions:
Table 3: Optimization of [¹⁸F]FLT Synthesis
Variable | Optimal Value | RCY Impact |
---|---|---|
Precursor Concentration | 10 mg/mL | <5 mg/mL: ↓ Radiolabeling yield |
Temperature | 120°C | <100°C: Slow reaction kinetics |
Solvent | Anhydrous DMSO | Protic solvents: Hydrolysis |
Reaction Time | 15 minutes | >20 min: Precursor degradation |
This method achieves radiochemical yields (RCY) of 40–50% (non-decay corrected) and >98% radiochemical purity, crucial for clinical PET applications [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1